molecular formula C12H19NO4 B1491492 (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098155-35-0

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491492
CAS No.: 2098155-35-0
M. Wt: 241.28 g/mol
InChI Key: WEIKNQMHXPDNCL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Biological Activity

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3}. Its structural features include a piperidine ring, which is known for its role in various biological activities, and a butenoic acid moiety that may contribute to its pharmacological effects.

The compound is hypothesized to interact with various biological targets, primarily involving neurotransmitter receptors and enzymes. The presence of the piperidine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in neuropharmacology.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, studies indicate that the compound can inhibit cell proliferation in human breast cancer cells through apoptosis induction.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10.5Induces apoptosis
A549 (Lung Cancer)12.3Cell cycle arrest

In Vivo Studies

In vivo studies have shown promising results regarding the compound's anti-inflammatory properties. Animal models treated with the compound exhibited reduced inflammation markers compared to control groups.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on MCF-7 cells reported that treatment with this compound led to a significant decrease in cell viability and increased apoptotic markers. The study concluded that the compound could be a potential candidate for developing breast cancer therapies.
  • Case Study on Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

(E)-4-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(9-17-2)5-7-13(8-6-12)10(14)3-4-11(15)16/h3-4H,5-9H2,1-2H3,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIKNQMHXPDNCL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C=CC(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C(=O)/C=C/C(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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